1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Description
This compound features a 3,4-dihydroisoquinoline core substituted with a cyanomethyl group at the 1-position and a carboxamide-linked 3-(trifluoromethyl)phenyl group at the N-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyanomethyl moiety may influence hydrogen bonding and electronic properties.
Properties
IUPAC Name |
1-(cyanomethyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-3-6-15(12-14)24-18(26)25-11-9-13-4-1-2-7-16(13)17(25)8-10-23/h1-7,12,17H,8-9,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWHIMPJSRNIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS No. 339011-95-9) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a cyanomethyl group and a trifluoromethyl-substituted phenyl ring. This compound's potential biological activities are of particular interest, especially regarding its pharmacological applications.
- Molecular Formula : C19H16F3N3O
- Molecular Weight : 359.35 g/mol
- Boiling Point : Approximately 560.5 °C (predicted)
- Density : 1.329 g/cm³ (predicted)
- pKa : 12.08 (predicted)
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, the presence of functional groups such as the trifluoromethyl moiety suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
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Receptor Interactions :
- The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to various receptors, including dopamine and serotonin receptors, although specific studies on this compound are lacking.
- Similar compounds have demonstrated activity at D1 receptors, which could be a target for this compound as well.
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Enzyme Inhibition :
- Compounds with isoquinoline structures have been explored for their inhibitory effects on enzymes like cyclooxygenase and various kinases, indicating a possible pathway for this compound's action.
Comparative Analysis with Related Compounds
To better understand the potential biological activities of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Compound A | Antioxidant |
| Compound B | Compound B | Antiplatelet |
| Compound C | Compound C | Enzyme inhibitor |
Note: Images and specific structures would typically be included here if available.
Comparison with Similar Compounds
Structural Analogues of 3,4-Dihydroisoquinolinecarboxamides
Key Structural and Functional Differences
- Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and , CF₃ increases lipophilicity and resistance to oxidative metabolism compared to chlorophenyl or methoxy groups . Cyanomethyl vs. Carboxamide Linkers: The N-(3-(trifluoromethyl)phenyl) carboxamide in the target differs from hydroxamic acid () or diisopropylaminoethyl () linkers, which may alter target selectivity or pharmacokinetics.
Pharmacological Implications
- Cytotoxicity and Solubility : Methoxy-substituted derivatives () exhibit improved solubility, whereas CF₃-containing compounds (target, ) may prioritize membrane permeability over aqueous solubility.
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